Fluorescein diacetate 6-maleimide; min. 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protein Modification and Bioconjugation

Fluorescein diacetate 6-maleimide is instrumental in the selective chemical modification of cysteine residues in proteins. This maleimide motif's utility extends to reversible cysteine modification, enabling bioconjugation with up to three points of attachment, thereby offering new opportunities for protein modification. Its application is illustrated in the creation of a fluorescent somatostatin analogue, highlighting its potential in enhancing protein analytical methods and therapeutic strategies (Smith et al., 2010). Furthermore, the maleimide group has been widely used for bioconjugation, particularly in creating antibody-drug conjugates for cancer therapies, demonstrating the maleimide's crucial role in medical research (Renault et al., 2018).

Fluorescent Labeling and Tracking

The compound finds significant application in fluorescent labeling and tracking, such as in polymer-clay nanocomposite films, showcasing its role in materials science and nanotechnology. The covalent bonding of fluorescein-5-maleimide to organically modified montmorillonite demonstrates its thermal stability and utility in confocal laser scanning microscopy for detecting fluorescent-labeled nanoclays in various systems (Díaz et al., 2013). Additionally, fluorescein diacetate 6-maleimide's application in multicolor fluorescent labeling through click chemistry reactions, such as the Diels-Alder cycloaddition and thiol-Michael reaction, further exemplifies its versatility in creating multicolor luminescent probes for imaging purposes (Navarro et al., 2015).

Sensing and Imaging Technologies

This compound is utilized in the development of sensitive fluorescent sensing probes for metal ions, demonstrating its potential in environmental monitoring and analytical chemistry. The preparation of fluorescein 5(6)-isothiocyanate starch maleate nanoparticles showcases the innovative use of fluorescein diacetate 6-maleimide in detecting silver and lead ions, highlighting its significance in creating effective and efficient sensing materials (Chin et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Fluorescein diacetate 6-maleimide is primarily used to label free thiol groups . These thiol groups are often found in molecules such as proteins, peptides, DNA, RNA, and oligonucleotides . The compound’s primary targets are therefore these thiol-containing molecules .

Mode of Action

Fluorescein diacetate 6-maleimide interacts with its targets through a chemical reaction with the thiol groups. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly specific, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine at pH 7 .

Biochemical Pathways

The compound is involved in the biochemical pathway of fluorescein diacetate (FDA) hydrolysis . FDA hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples or in monoculture researches . The compound can be hydrolyzed by a wide spectrum of non-specific extracellular enzymes and membrane-bound enzymes like proteases, lipases, and esterases .

Pharmacokinetics

It is known that the compound is effective for labeling sulfhydryl-containing molecules, suggesting that it can interact with these targets in various biological environments .

Result of Action

The result of the action of fluorescein diacetate 6-maleimide is the labeling of thiol-containing molecules with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The labeling of these molecules allows for their detection and study in various biological and environmental samples .

Action Environment

The action of fluorescein diacetate 6-maleimide is influenced by environmental factors such as pH. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines increases and hydrolysis of the maleimide group can occur . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Biochemische Analyse

Biochemical Properties

Fluorescein diacetate 6-maleimide plays a significant role in biochemical reactions due to its ability to interact with a wide range of enzymes and proteins. This compound is hydrolyzed by non-specific extracellular enzymes and membrane-bound enzymes such as proteases, lipases, and esterases . The hydrolysis of Fluorescein diacetate 6-maleimide results in the release of fluorescein, which emits a bright yellow-green fluorescence, allowing for the visualization and quantification of enzymatic activity . This property makes it a valuable tool for assessing the physiological state of cells and tissues.

Cellular Effects

Fluorescein diacetate 6-maleimide has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfhydryl-containing molecules allows it to be used in studies involving cell viability, proliferation, and apoptosis . Additionally, Fluorescein diacetate 6-maleimide can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into the overall health and functionality of cells .

Molecular Mechanism

The molecular mechanism of Fluorescein diacetate 6-maleimide involves its interaction with sulfhydryl groups on proteins and enzymes. The maleimide group in the compound reacts predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This interaction allows for the specific labeling of sulfhydryl-containing molecules, enabling the study of protein-protein interactions, enzyme activity, and other biochemical processes . The hydrolysis of the diacetate groups by esterases releases fluorescein, which can be detected through fluorescence microscopy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorescein diacetate 6-maleimide can change over time due to its stability and degradation. The compound is generally stable when stored under desiccating conditions at -20°C . Its reactivity and fluorescence can be affected by prolonged exposure to light and moisture . In in vitro and in vivo studies, the long-term effects of Fluorescein diacetate 6-maleimide on cellular function have been observed, with changes in enzyme activity and cellular metabolism being reported .

Dosage Effects in Animal Models

The effects of Fluorescein diacetate 6-maleimide vary with different dosages in animal models. At lower dosages, the compound is effective in labeling and tracking biomolecules without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity . It is essential to optimize the dosage to achieve the desired labeling effects while minimizing potential toxicity.

Metabolic Pathways

Fluorescein diacetate 6-maleimide is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases, proteases, and lipases . The hydrolysis of the diacetate groups by these enzymes releases fluorescein, which can then participate in further biochemical reactions . This process allows for the assessment of metabolic flux and changes in metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, Fluorescein diacetate 6-maleimide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to label sulfhydryl-containing molecules allows it to be localized to specific cellular compartments, facilitating the study of protein localization and trafficking . The distribution of Fluorescein diacetate 6-maleimide can be visualized using fluorescence microscopy, providing insights into its localization and accumulation within cells .

Subcellular Localization

Fluorescein diacetate 6-maleimide exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows for the study of protein-protein interactions, enzyme activity, and other biochemical processes within specific cellular contexts . The use of fluorescence microscopy enables the visualization of Fluorescein diacetate 6-maleimide within cells, providing valuable information on its subcellular distribution .

Eigenschaften

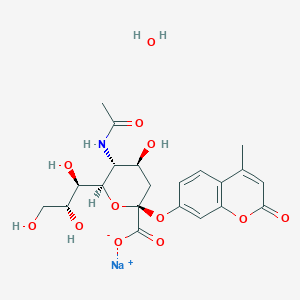

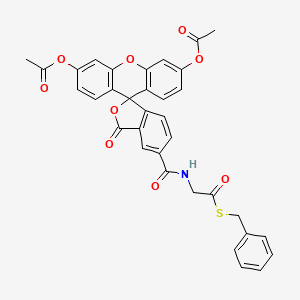

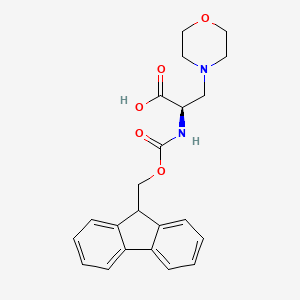

IUPAC Name |

[6'-acetyloxy-6-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-20-23(12-17)37-24-13-18(36-15(2)31)5-8-21(24)28(20)22-11-16(3-6-19(22)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADUGLPTVXSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N6C(=O)C=CC6=O)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)